2-(5-Bromopyrimidin-2-yl)morpholine 2-(5-Bromopyrimidin-2-yl)morpholine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18199763
InChI: InChI=1S/C8H10BrN3O/c9-6-3-11-8(12-4-6)7-5-10-1-2-13-7/h3-4,7,10H,1-2,5H2
SMILES:
Molecular Formula: C8H10BrN3O
Molecular Weight: 244.09 g/mol

2-(5-Bromopyrimidin-2-yl)morpholine

CAS No.:

Cat. No.: VC18199763

Molecular Formula: C8H10BrN3O

Molecular Weight: 244.09 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Bromopyrimidin-2-yl)morpholine -

Specification

Molecular Formula C8H10BrN3O
Molecular Weight 244.09 g/mol
IUPAC Name 2-(5-bromopyrimidin-2-yl)morpholine
Standard InChI InChI=1S/C8H10BrN3O/c9-6-3-11-8(12-4-6)7-5-10-1-2-13-7/h3-4,7,10H,1-2,5H2
Standard InChI Key JAPNDVYMPFGQGO-UHFFFAOYSA-N
Canonical SMILES C1COC(CN1)C2=NC=C(C=N2)Br

Introduction

Structural and Chemical Properties

Molecular Architecture

2-(5-Bromopyrimidin-2-yl)morpholine features a pyrimidine ring substituted with a bromine atom at position 5 and a morpholine group at position 2. Its molecular formula is C8H10BrN3O\text{C}_8\text{H}_{10}\text{BrN}_3\text{O}, with a molecular weight of 244.09 g/mol . The InChIKey identifier (CEXBOCXKAGPRHD-UHFFFAOYSA-N) confirms its unique stereoelectronic configuration, which facilitates hydrogen bonding and π-π stacking interactions in biological systems .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry Number84539-22-0
Molecular FormulaC8H10BrN3O\text{C}_8\text{H}_{10}\text{BrN}_3\text{O}
Molecular Weight244.09 g/mol
SMILESC1COCCN1C2=NC=C(C=N2)Br
XLogP3-AA1.4 (predicted)
Melting Point91–93°C
Density1.499 g/cm³ (predicted)

Physicochemical Characteristics

The compound crystallizes as a white powder with a purity ≥97% . Its melting point range (91–93°C) and predicted boiling point (354.5°C) reflect moderate thermal stability . The electron-withdrawing bromine atom enhances the pyrimidine ring’s electrophilicity, making it reactive in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations .

Synthetic Methodologies

Nucleophilic Substitution Routes

The most common synthesis involves reacting 2,5-dibromopyrimidine with morpholine under alkaline conditions. This single-step protocol achieves yields >80% at 50–60°C . Alternative pathways utilize palladium-catalyzed couplings to introduce the morpholine moiety, though these methods are cost-prohibitive for industrial-scale production .

Table 2: Comparative Synthesis Strategies

MethodYield (%)Temperature (°C)Catalysts
Nucleophilic substitution8250K₂CO₃
Pd-mediated coupling75100Pd(OAc)₂, XPhos

Purification and Characterization

Post-synthetic purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol . Nuclear magnetic resonance (NMR) spectra confirm regioselectivity:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.41 (s, 2H, pyrimidine-H), 3.82–3.76 (m, 4H, morpholine-OCH₂), 3.70–3.65 (m, 4H, morpholine-NCH₂) .

  • ¹³C NMR: δ 162.1 (C-Br), 112.4–66.3 (pyrimidine and morpholine carbons) .

Pharmacological Applications

Kinase Inhibition and Anticancer Activity

In FAK (focal adhesion kinase) inhibition assays, morpholine-pyrimidine hybrids demonstrate IC₅₀ values <10 nM, outperforming first-generation inhibitors like PF-562271 . The bromine atom’s halogen bonding with kinase active sites enhances target selectivity, reducing off-target effects in glioblastoma and breast cancer models .

Tauopathy Imaging Agents

Recent studies highlight its utility in positron emission tomography (PET) radiotracers for Alzheimer’s disease. Fluorinated analogs (e.g., [¹⁸F]-labeled derivatives) exhibit high affinity for tau fibrils (Kd = 2.1 nM in cortical tissues) . Structural modifications at the pyrimidine 4-position maintain blood-brain barrier permeability while minimizing nonspecific binding .

Future Directions

Ongoing research focuses on:

  • Green Synthesis: Developing solvent-free mechanochemical methods to reduce E-factor waste .

  • Proteolysis-Targeting Chimeras (PROTACs): Exploiting its scaffold for selective protein degradation in triple-negative breast cancer .

  • Multifunctional Materials: Investigating its use in organic semiconductors due to planar morphology and charge-transfer properties .

This compound’s versatility across therapeutic and material sciences underscores its enduring relevance. Collaborative efforts between academic and industrial sectors will likely unlock novel applications in the coming decade.

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